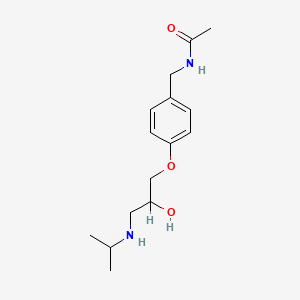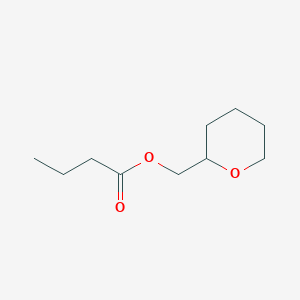
Butanoic acid, (tetrahydro-2H-pyran-2-yl)methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, (tetrahydro-2H-pyran-2-yl)methyl ester is an organic compound with the molecular formula C10H18O3. It is a derivative of butanoic acid, where the butanoic acid is esterified with a tetrahydro-2H-pyran-2-ylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, (tetrahydro-2H-pyran-2-yl)methyl ester typically involves the esterification of butanoic acid with tetrahydro-2H-pyran-2-ylmethanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, (tetrahydro-2H-pyran-2-yl)methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: Butanoic acid and tetrahydro-2H-pyran-2-ylmethanol.
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters.
Scientific Research Applications
Butanoic acid, (tetrahydro-2H-pyran-2-yl)methyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of butanoic acid, (tetrahydro-2H-pyran-2-yl)methyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release butanoic acid, which can then participate in metabolic pathways. The tetrahydro-2H-pyran-2-ylmethyl group can also interact with biological molecules, potentially affecting their function and activity .
Comparison with Similar Compounds
Butanoic acid, (tetrahydro-2H-pyran-2-yl)methyl ester can be compared with other similar compounds such as:
Butanoic acid, 2-methyl-, methyl ester: Similar ester structure but with a different alkyl group.
(Tetrahydro-2H-pyran-2-yl)methyl methacrylate: Contains a methacrylate group instead of a butanoic acid ester.
Properties
CAS No. |
182804-99-5 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
oxan-2-ylmethyl butanoate |
InChI |
InChI=1S/C10H18O3/c1-2-5-10(11)13-8-9-6-3-4-7-12-9/h9H,2-8H2,1H3 |
InChI Key |
ZCEVHQZQLVGWGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


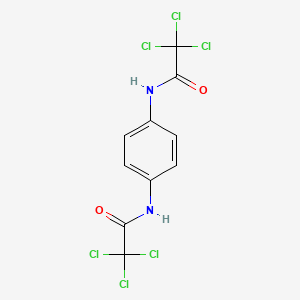


![4-Iodo-N-[2-(5-methoxy-1H-indol-3-yl)-ethyl]-benzamide](/img/structure/B13730549.png)
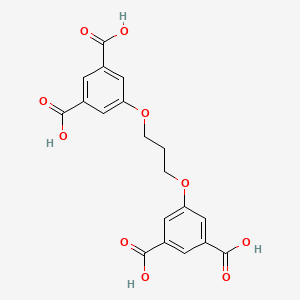
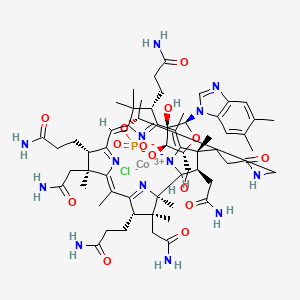
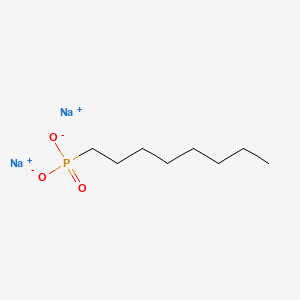
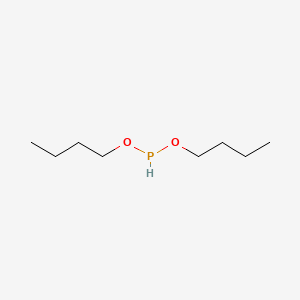
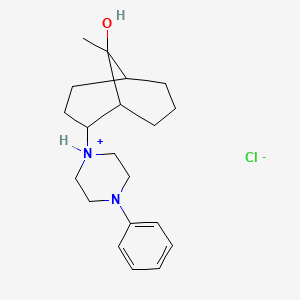

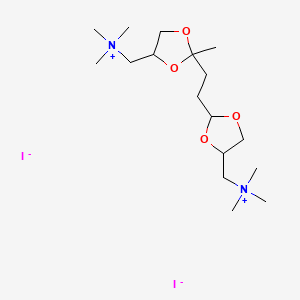
![Diethyl {[bis(2-hydroxyethyl)amino]methylidene}propanedioate](/img/structure/B13730597.png)
![5-[3-[3,5-bis(3,5-dicarboxyphenyl)-2,4,6-trimethylphenyl]-5-(3,5-dicarboxyphenyl)-2,4,6-trimethylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13730614.png)
